

# Spectroscopic Profile of 3-Chloro-4-nitrobenzoyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: *3-Chloro-4-nitrobenzoyl chloride*

Cat. No.: *B2658192*

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **3-Chloro-4-nitrobenzoyl chloride** ( $C_7H_3Cl_2NO_3$ ), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Given the limited availability of experimentally acquired spectra in public databases, this guide leverages high-quality predicted data, interpreted with field-proven insights and compared with data from structurally related compounds to ensure scientific integrity.

## Molecular Structure and Spectroscopic Overview

**3-Chloro-4-nitrobenzoyl chloride** is an aromatic acyl chloride characterized by a benzene ring substituted with a chloro group, a nitro group, and a benzoyl chloride functional group. The relative positions of these substituents (chloro at position 3 and nitro at position 4) create a specific electronic environment that dictates its reactivity and results in a unique spectroscopic fingerprint.

### Molecular Properties Summary

Property	Value	Source
IUPAC Name	3-chloro-4-nitrobenzoyl chloride	PubChem[2]
CAS Number	55737-29-6	PubChem[2]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> Cl <sub>2</sub> NO <sub>3</sub>	PubChem[2]
Molecular Weight	220.01 g/mol	PubChem[2]
Monoisotopic Mass	218.9489983 Da	PubChem[2]

To fully elucidate the structure of **3-Chloro-4-nitrobenzoyl chloride**, a combination of spectroscopic techniques is essential. <sup>1</sup>H and <sup>13</sup>C NMR provide information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation pattern.

Caption: Chemical structure of **3-Chloro-4-nitrobenzoyl chloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For **3-Chloro-4-nitrobenzoyl chloride**, <sup>1</sup>H and <sup>13</sup>C NMR are particularly informative.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **3-Chloro-4-nitrobenzoyl chloride** is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the nitro, chloro, and benzoyl chloride groups.

Experimental Protocol: Acquiring <sup>1</sup>H NMR Spectra

A standard protocol for acquiring a <sup>1</sup>H NMR spectrum of a compound like **3-Chloro-4-nitrobenzoyl chloride** would involve the following steps:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Acquisition:** Acquire the spectrum using a standard pulse sequence. A typical experiment would involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

#### Predicted $^1\text{H}$ NMR Data (in $\text{CDCl}_3$ )

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.2 - 8.4	d	~2
H-5	7.8 - 8.0	dd	~8, ~2
H-6	8.0 - 8.2	d	~8

#### Interpretation:

- H-2: This proton is ortho to the benzoyl chloride group and meta to the chloro group. It is expected to appear as a doublet due to coupling with H-6. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.
- H-6: This proton is ortho to the nitro group and meta to the benzoyl chloride group. It will appear as a doublet due to coupling with H-5. The strong electron-withdrawing nature of the nitro group causes a significant downfield shift.
- H-5: This proton is situated between two protons (H-2 and H-6) and will therefore appear as a doublet of doublets due to coupling with both.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the <sup>13</sup>C isotope, a greater number of scans is typically required compared to <sup>1</sup>H NMR.

Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>)

Carbon	Predicted Chemical Shift (ppm)
C=O	167 - 169
C-4 (C-NO <sub>2</sub> )	150 - 152
C-1 (C-COCl)	138 - 140
C-3 (C-Cl)	135 - 137
C-6	131 - 133
C-2	128 - 130
C-5	124 - 126

Interpretation:

- **Carbonyl Carbon (C=O):** The carbonyl carbon of the acid chloride is expected to be the most downfield signal due to the strong deshielding effect of the attached oxygen and chlorine atoms.
- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly attached to the electron-withdrawing nitro (C-4) and chloro (C-3) groups, as well as the carbon attached to the benzoyl chloride group (C-1), are expected to be shifted downfield. The remaining aromatic carbons (C-2, C-5, and C-6) will appear at relatively upfield positions.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Experimental Protocol: Acquiring IR Spectra

For a solid sample like **3-Chloro-4-nitrobenzoyl chloride**, a common method for obtaining an IR spectrum is using a Potassium Bromide (KBr) pellet:

- **Sample Preparation:** Grind a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- **Analysis:** Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

## Predicted Characteristic IR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (acid chloride)	1780 - 1740	Strong
NO <sub>2</sub> (asymmetric stretch)	1570 - 1500	Strong
NO <sub>2</sub> (symmetric stretch)	1370 - 1300	Strong
C=C (aromatic)	1600 - 1450	Medium to Weak
C-Cl	800 - 600	Strong

## Interpretation:

- **C=O Stretch:** A strong absorption band in the region of 1780-1740 cm<sup>-1</sup> is a characteristic feature of the carbonyl group in an acid chloride. This is typically at a higher wavenumber than the carbonyl stretch in other carboxylic acid derivatives.
- **NO<sub>2</sub> Stretches:** Two strong absorption bands are expected for the nitro group: an asymmetric stretch between 1570-1500 cm<sup>-1</sup> and a symmetric stretch between 1370-1300 cm<sup>-1</sup>.
- **Aromatic C=C Stretches:** Several bands of medium to weak intensity in the 1600-1450 cm<sup>-1</sup> region are indicative of the aromatic ring.

- C-Cl Stretch: A strong absorption in the fingerprint region (below  $1000\text{ cm}^{-1}$ ) can be attributed to the C-Cl stretching vibration.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

### Experimental Protocol: Acquiring Mass Spectra

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile molecules.

- Sample Introduction: The sample is introduced into the ion source, where it is vaporized.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion ( $\text{M}^{+\bullet}$ ).
- Fragmentation: The molecular ion, being a radical cation, can undergo fragmentation to produce smaller, charged fragments.
- Analysis: The ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer.
- Detection: The separated ions are detected, and a mass spectrum is generated.

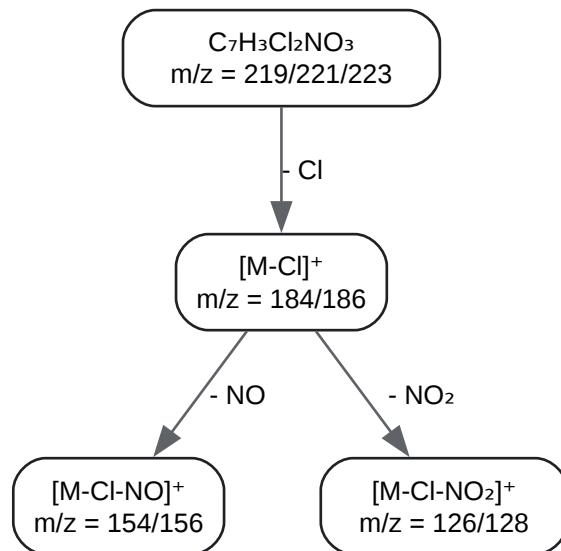
### Predicted Mass Spectrometry Data (EI)

m/z	Ion
219/221/223	$[\text{M}]^{+\bullet}$ (Molecular Ion)
184/186	$[\text{M-Cl}]^+$
154/156	$[\text{M-Cl-NO}]^+$
126/128	$[\text{M-Cl-NO}_2]^+$

### Interpretation:

- Molecular Ion Peak:** The molecular ion peak is expected at  $m/z$  219 (for  $^{35}\text{Cl}_2$ ) and 221 (for  $^{35}\text{Cl}^{37}\text{Cl}$ ) and 223 (for  $^{37}\text{Cl}_2$ ), reflecting the isotopic distribution of chlorine. The relative intensities of these peaks will depend on the natural abundance of the chlorine isotopes.
- Fragmentation Pattern:** The most likely initial fragmentation is the loss of the chlorine atom from the benzoyl chloride group to form a stable acylium ion at  $m/z$  184/186. Subsequent fragmentations may involve the loss of the nitro group (as NO or  $\text{NO}_2$ ) from the aromatic ring.

### Predicted Mass Spectrometry Fragmentation of 3-Chloro-4-nitrobenzoyl chloride



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Caption: Predicted fragmentation pathway for **3-Chloro-4-nitrobenzoyl chloride** in EI-MS.

## Conclusion

The structural elucidation of **3-Chloro-4-nitrobenzoyl chloride** can be confidently achieved through a combined application of NMR, IR, and MS techniques. While experimental data is not widely available, the predicted spectra, interpreted in the context of fundamental spectroscopic principles and data from analogous compounds, provide a robust and reliable characterization of this important chemical intermediate. This guide serves as a valuable

resource for scientists and researchers, enabling them to verify the identity and purity of **3-Chloro-4-nitrobenzoyl chloride** in their synthetic endeavors.

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## References

- 1. 3-Chloro-4-nitrobenzoyl chloride | 55737-29-6 | Benchchem [benchchem.com]
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